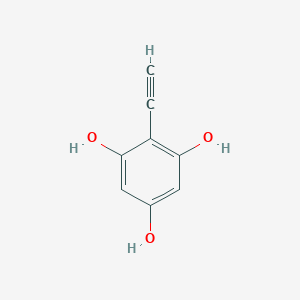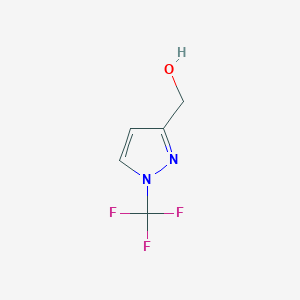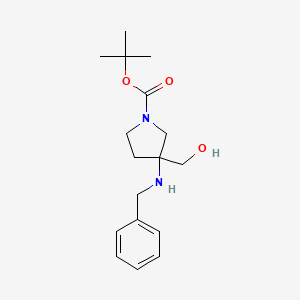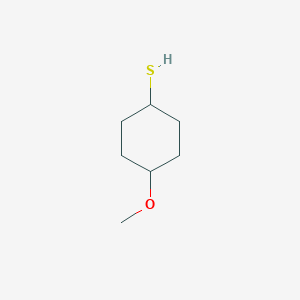
4-Methoxycyclohexane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxycyclohexanethiol is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a thiol group
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxycyclohexanethiol can be achieved through several synthetic routes. One common method involves the thiolation of 4-methoxycyclohexanol using hydrogen sulfide in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and the presence of a suitable catalyst to facilitate the conversion.
Industrial Production Methods: Industrial production of 4-Methoxycyclohexanethiol often involves the hydrogenation of 4-methoxycyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method ensures high yield and purity of the final product, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-Methoxycyclohexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexanethiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexanethiol derivatives.
Substitution: Various substituted cyclohexanethiol compounds.
科学的研究の応用
4-Methoxycyclohexanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 4-Methoxycyclohexanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
類似化合物との比較
Cyclohexanethiol: Similar in structure but lacks the methoxy group.
4-Methylcyclohexanethiol: Contains a methyl group instead of a methoxy group.
4-Methoxycyclohexanone: Similar structure but with a ketone group instead of a thiol group.
Uniqueness: 4-Methoxycyclohexanethiol is unique due to the presence of both a methoxy group and a thiol group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C7H14OS |
|---|---|
分子量 |
146.25 g/mol |
IUPAC名 |
4-methoxycyclohexane-1-thiol |
InChI |
InChI=1S/C7H14OS/c1-8-6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 |
InChIキー |
XLFIPLDFHZXZMI-UHFFFAOYSA-N |
正規SMILES |
COC1CCC(CC1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
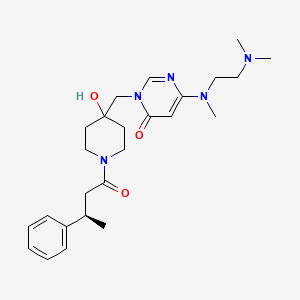


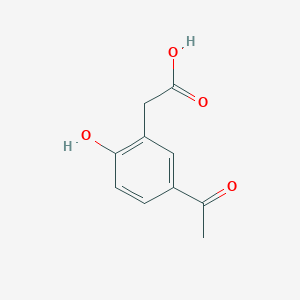
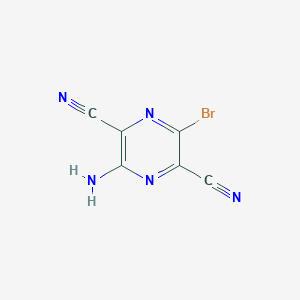
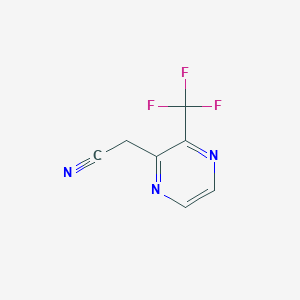
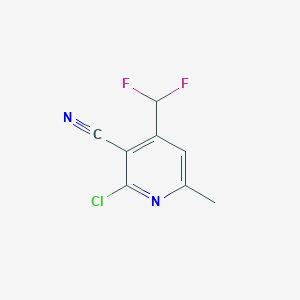
![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)

